(4-Phenoxyphenyl)methanamine hydrochloride
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Overview
Description
(4-Phenoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is a hydrochloride salt of (4-Phenoxyphenyl)methanamine, characterized by a phenoxy group attached to a benzylamine structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-phenoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(4-Phenoxyphenyl)methanamine hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(4-Phenoxyphenyl)methanamine
- **4-Phenoxybenzylamine
- **4-Phenoxyphenylacetic acid
Uniqueness
(4-Phenoxyphenyl)methanamine hydrochloride is unique due to its specific structural features, such as the phenoxy group and the hydrochloride salt form
Biological Activity
(4-Phenoxyphenyl)methanamine hydrochloride, an organic compound with the molecular formula C13H14ClNO, has garnered attention for its potential biological activities. This compound features a phenoxy group attached to a benzylamine structure, making it a candidate for various biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview
The synthesis of this compound typically involves the reaction of 4-phenoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. Common reducing agents include sodium borohydride or hydrogen gas over a palladium catalyst. The final product is obtained by treating the resultant amine with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenoxy group enhances binding affinity and specificity towards these targets, influencing various metabolic pathways and signal transduction mechanisms .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated significant inhibition zones comparable to standard antibiotics. For instance, it showed effective minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and K. pneumoniae.
Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
---|---|---|
E. faecalis | 29 | 40 |
K. pneumoniae | 24 | 50 |
P. aeruginosa | 30 | 45 |
S. typhi | 19 | 50 |
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been evaluated for antioxidant activity. In vitro studies demonstrated its ability to scavenge free radicals, with results indicating a percentage inhibition similar to known antioxidants like Trolox .
Case Studies and Research Findings
- Neuroprotective Activity : A study focused on phenoxyindole derivatives, including related compounds, found that the phenoxy group contributed positively to neuroprotective effects in cellular models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases.
- Anticancer Potential : Research into similar phenoxy-containing compounds revealed that they could inhibit cancer cell proliferation through apoptosis induction mechanisms. For example, derivatives were shown to significantly reduce cell viability in breast cancer cell lines at specific concentrations .
- Anti-inflammatory Effects : Other studies highlighted the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .
Properties
IUPAC Name |
(4-phenoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSCKHIGGFTHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624478 |
Source
|
Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169944-04-1 |
Source
|
Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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